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Compound of Interest

Compound Name:

Methyl 3-(4-

bromophenyl)isoxazole-5-

carboxylate

CAS No.: 377053-86-6

Cat. No.: B2709392

Get Quote

Executive Summary & Strategic Value
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a "privileged scaffold" in drug

discovery, offering a robust isoxazole core flanked by two orthogonal reactive handles: an aryl

bromide and a methyl ester.

The Aryl Bromide (Site A): Positioned on the 3-phenyl ring, this handle is primed for

palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig),

allowing for the extension of the lipophilic domain or the introduction of heteroaryl systems.

The Methyl Ester (Site B): Located at the isoxazole 5-position, this carbonyl center serves as

a gateway to polar effector domains. It readily undergoes hydrolysis, amidation, or reduction,

facilitating the construction of hydrogen-bond donor/acceptor motifs critical for receptor

binding (e.g., kinase hinge regions).
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This guide details the sequential and selective functionalization of these sites to generate high-

diversity chemical libraries.

Chemical Properties & Handling
Property Data

IUPAC Name
Methyl 3-(4-bromophenyl)-1,2-oxazole-5-

carboxylate

Molecular Formula C₁₁H₈BrNO₃

Molecular Weight 282.09 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, DCM, EtOAc; Sparingly

soluble in MeOH; Insoluble in Water

Stability

Stable under standard ambient conditions.[1][2]

[3][4] Ester susceptible to hydrolysis in basic

aqueous media.

Strategic Workflow: Divergent Synthesis
The following flowchart illustrates the divergent synthetic pathways accessible from the parent

scaffold.
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Figure 1: Divergent synthetic pathways. The scaffold allows for independent modification of the

aryl and carbonyl domains.

Module A: Functionalization of the Aryl Bromide
The 4-bromophenyl moiety is electronically deactivated but sterically accessible, making it an

excellent substrate for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To attach a heteroaryl or aryl group to the 3-position.

Reagents:

Substrate: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Setup: In a microwave vial or round-bottom flask, combine the isoxazole substrate, boronic

acid, and Pd(dppf)Cl₂.

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃

solution.

Reaction:

Thermal: Heat to 90°C for 4–12 hours.

Microwave: Irradiate at 110°C for 30–60 minutes.
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Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide starting material (Rt ~

high) should disappear.

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer

with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Expert Insight:

Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate because the

bidentate ligand prevents rapid catalyst deactivation, especially if the coupling partner is a

heteroaryl boronic acid (e.g., pyridine-3-boronic acid).

Selectivity: The ester group at the 5-position is generally stable under these basic conditions

if the reaction time is kept short. However, prolonged heating with aqueous base can lead to

partial hydrolysis (saponification). If this occurs, simply acidify the workup to isolate the

coupled acid product, or perform the hydrolysis intentionally in the next step.

Module B: Manipulation of the Ester
The C5-ester is conjugated to the isoxazole nitrogen, rendering it electrophilic. It serves as the

primary handle for introducing solubility-enhancing groups or pharmacophores.

Protocol 2: Saponification to Carboxylic Acid
Objective: To generate the free acid for amide coupling.

Reagents:

Substrate: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

Base: LiOH·H₂O (2.0 equiv)

Solvent: THF:Water (3:1 ratio)

Step-by-Step Procedure:
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Dissolve the substrate in THF.

Add a solution of LiOH in water dropwise.

Stir at room temperature for 2–4 hours. (Heating to 50°C accelerates the reaction but is

rarely necessary).

Workup (Critical): Concentrate THF under reduced pressure. The remaining aqueous

solution will contain the lithium carboxylate. Acidify carefully with 1N HCl to pH ~3.

Isolation: The carboxylic acid typically precipitates as a white solid. Filter, wash with cold

water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Protocol 3: Amide Coupling (Library Synthesis)
Objective: To synthesize a library of amides (e.g., for kinase inhibition screening).

Reagents:

Acid: 3-(4-bromophenyl)isoxazole-5-carboxylic acid (1.0 equiv)

Amine: Primary or secondary amine (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (Hunig's Base) (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 minutes to deprotonate.

Add HATU. The solution may turn slightly yellow (formation of the active ester). Stir for 10

minutes.

Add the amine.[3]

Stir at RT for 2–16 hours.
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid/HATU

byproducts), 1N HCl (to remove unreacted amine), and brine.

Purification: Recrystallization (often from EtOH) or silica chromatography.

Expert Insight:

Why HATU? The isoxazole-5-carboxylic acid is electron-deficient, making the intermediate

active ester highly reactive. HATU provides rapid conversion with minimal racemization

(though not an issue here as the scaffold is achiral).

Alternative: For bulk scale-up (>10g), converting the acid to the acid chloride using oxalyl

chloride/DMF (cat.) in DCM is more cost-effective than using HATU.

Advanced Application: Isoxazole Ring Opening
Note: This is a destructive transformation used to access enaminoketones.

While the isoxazole ring is usually the desired pharmacophore, it can serve as a "masked" 1,3-

dicarbonyl equivalent.

Reaction: Hydrogenation (H₂, Pd/C) or treatment with Mo(CO)₆.

Product: β-amino enone.

Utility: These intermediates can be recyclized into pyrimidines or pyridines, essentially

converting the isoxazole scaffold into a different heterocyclic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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